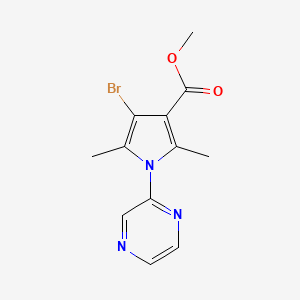

Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate (CAS: 2060061-07-4) is a pyrrole-derived heterocyclic compound with the molecular formula C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g/mol . Its structure features a pyrrole core substituted with a bromo group at position 4, methyl groups at positions 2 and 5, a pyrazin-2-yl group at position 1 (N1), and a methyl ester at position 3. The compound’s discontinued commercial status limits accessible experimental data, but its structural features suggest utility in medicinal chemistry and materials science, particularly for further derivatization via cross-coupling reactions .

Properties

IUPAC Name |

methyl 4-bromo-2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-7-10(12(17)18-3)11(13)8(2)16(7)9-6-14-4-5-15-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCRJOCXCDZEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C2=NC=CN=C2)C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a carboxylic acid or ketone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate has been synthesized as part of a series aimed at evaluating the structure-activity relationship (SAR) concerning cancer cell lines. Its ability to inhibit specific cancer cell proliferation has been documented, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents, particularly against resistant strains .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of chlorfenapyr, a widely used insecticide. Chlorfenapyr is known for its effectiveness against a broad spectrum of pests while exhibiting low toxicity to non-target organisms. The compound's role in enhancing the production efficiency of chlorfenapyr highlights its importance in agricultural chemistry .

Synthesis and Characterization

The synthesis of this compound involves several steps, including bromination and subsequent reactions with pyrazine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the effect of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further drug development .

Case Study 2: Pesticide Efficacy

In agricultural trials, chlorfenapyr synthesized from this compound demonstrated effective pest control in various crops. The trials showed reduced pest populations without significant adverse effects on beneficial insects, highlighting the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism by which Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrrole and pyrazole derivatives:

Table 1: Structural and Molecular Comparison

Key Observations:

Halogen Substituents : The bromo group at C4 in the target compound enhances electrophilic substitution reactivity compared to chloroacetyl or chlorophenyl groups in analogues .

Ester Position : The methyl ester at C3 in the target compound and its pyrrole analogues (e.g., ) may influence solubility and hydrolysis kinetics compared to ethyl esters (e.g., ).

Physicochemical and Reactivity Profiles

Table 2: Theoretical Property Comparison Based on Substituent Effects

Key Insights:

- Reactivity : The bromo group in the target compound and Example 5.17 enables cross-coupling reactions, whereas the chloroacetyl group in favors nucleophilic acyl substitutions.

- Solubility : The pyrazin-2-yl group in the target compound may reduce solubility compared to the chloroacetyl group in due to increased hydrophobicity .

- Crystal Packing : Pyrazine’s nitrogen atoms could promote intermolecular interactions (e.g., π-stacking), as seen in pyrazoline derivatives analyzed via SHELX .

Biological Activity

Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-tuberculosis properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12BrN3O2

- Molecular Weight : 300.15 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis (TB) potential of pyrrole derivatives, including this compound. A significant focus has been on its ability to inhibit the MmpL3 protein, which is crucial for mycolic acid transport in Mycobacterium tuberculosis.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent anti-TB activity with MIC values below 0.016 μg/mL against drug-resistant strains of M. tuberculosis .

- Cytotoxicity : The cytotoxicity was evaluated with an IC50 greater than 64 μg/mL, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Research indicates that substituents on the pyrrole ring significantly affect potency and selectivity.

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | MIC (μg/mL) | IC50 (μg/mL) | Notes |

|---|---|---|---|---|

| 1 | None | <0.016 | >64 | Base compound |

| 2 | 4-Chlorophenyl | <0.020 | >60 | Slightly reduced activity |

| 3 | 4-Fluorophenyl | <0.015 | >65 | Enhanced stability |

| 4 | Phenyl | <0.018 | >62 | Moderate activity |

The mechanism by which this compound exerts its anti-TB effects involves the inhibition of mycolic acid biosynthesis through interference with the MmpL3 transporter . This disruption leads to compromised cell wall integrity in M. tuberculosis, ultimately resulting in bacterial death.

Case Studies

A notable case study involved the evaluation of a series of pyrrole derivatives in a mouse model of tuberculosis. The study demonstrated that compounds similar to this compound not only reduced bacterial load but also showed minimal toxicity to host cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common strategy involves:

Pyrrole Core Formation : Condensation of substituted pyrrole precursors (e.g., methyl 3-methyl-1H-pyrrole-2-carboxylate) with pyrazine derivatives under nucleophilic aromatic substitution conditions .

Bromination : Electrophilic bromination at the 4-position of the pyrrole ring using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Key Data : Yield optimization (e.g., ~23–30% for similar pyrrole-pyrazine conjugates ) and characterization via H NMR (e.g., δ 2.22 ppm for methyl groups ).

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies substituents (e.g., methyl groups at δ 2.2–2.5 ppm, pyrazine protons at δ 8.6–9.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] peaks for related compounds at m/z 365–402 ).

- IR/Raman Spectroscopy : Bands for ester C=O (~1700 cm) and pyrrole/pyrazine ring vibrations (~1500–1600 cm) .

Q. What crystallographic tools are used for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for unambiguous structural confirmation:

- Software : SHELXL for refinement (anisotropic displacement parameters, R-factor optimization) .

- Data Collection : High-resolution data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodological Answer : Regioselective bromination at the pyrrole 4-position is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methyl) direct bromination to the most activated position. Computational studies (DFT) predict reactive sites via Fukui indices .

- Steric Control : Bulky substituents (e.g., pyrazine at N1) can block undesired positions.

- Validation : LC-MS monitoring of reaction intermediates .

Q. What computational methods support the analysis of electronic properties?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry and predicts vibrational spectra (IR/Raman), validated against experimental data .

- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., pyrazine N atoms) for reactivity predictions .

- TD-DFT : Correlates UV-Vis absorption bands (e.g., π→π* transitions at ~300 nm) with electronic transitions .

Q. How does the compound interact with biological targets?

- Methodological Answer : While direct data is limited, analogs (e.g., pyrazolopyridines) suggest:

- Enzyme Inhibition : Assays (e.g., fluorescence polarization) test binding to kinases or proteases .

- Cellular Assays : IC50 determination in cancer cell lines (e.g., MTT assay) .

- SAR Studies : Modifying the pyrazine or bromo group alters bioactivity; e.g., bromine enhances electrophilic interactions with cysteine residues .

Q. How can crystallographic data resolve contradictions in reported bioactivities?

- Methodological Answer :

- Polymorphism Screening : SC-XRD identifies crystal forms affecting solubility/bioavailability .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H∙∙∙O/N) that may stabilize active conformations .

- Validation : Cross-reference with PDB entries for target-ligand complexes .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Features | Reference |

|---|---|---|

| H NMR | δ 2.22 (s, 3H, CH3), δ 8.69 (d, J=8.4 Hz, pyrazine) | |

| ESI-MS | [M+1] = 402.2 (calculated) | |

| IR | 1705 cm (ester C=O) |

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| Basis Set | 6-311++G(d,p) | |

| HOMO-LUMO Gap | 4.2 eV (predicts redox activity) | |

| Dipole Moment | 5.1 Debye (polarity) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.